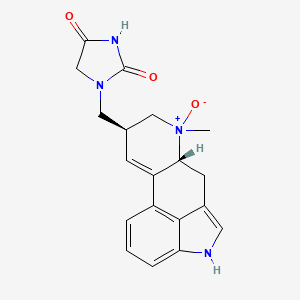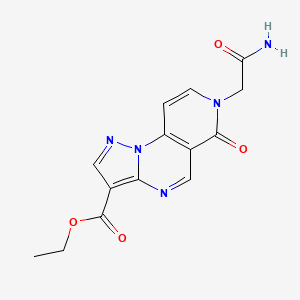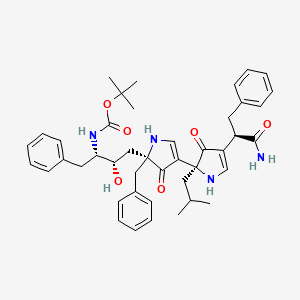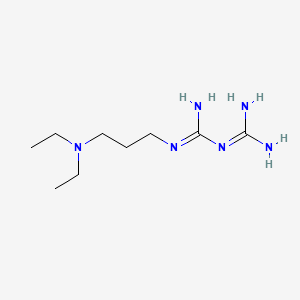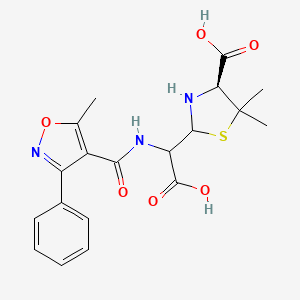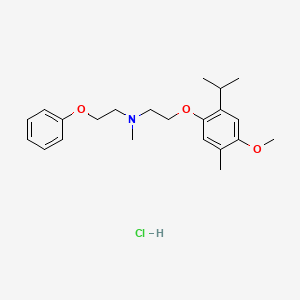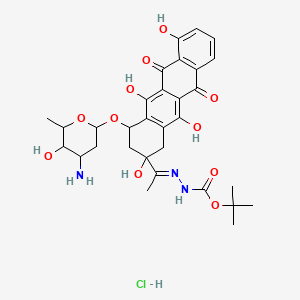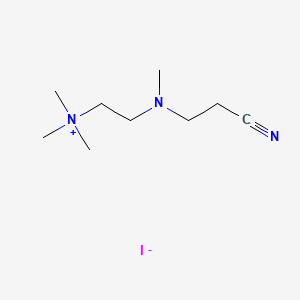
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a cyanoethyl group attached to a methylaminoethyl chain, which is further connected to a trimethylammonium iodide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide typically involves the reaction of (2-cyanoethyl)methylamine with ethyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(2-Cyanoethyl)methylamine+Ethyl iodide→(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can replace the iodide ion.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential role in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biomolecules, affecting their structure and function. The cyanoethyl group can participate in further chemical reactions, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar structure but different functional groups.
Poly(2-(diethylamino)ethyl methacrylate): A polymer with similar amine functionality.
Propriétés
Numéro CAS |
93506-91-3 |
|---|---|
Formule moléculaire |
C9H20IN3 |
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
2-[2-cyanoethyl(methyl)amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20N3.HI/c1-11(7-5-6-10)8-9-12(2,3)4;/h5,7-9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JLZNCAKHMYWQIA-UHFFFAOYSA-M |
SMILES canonique |
CN(CCC#N)CC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


